beta-Apo-13-carotenone
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Overview
Description
Beta-Apo-13-carotenone: is an apo carotenoid compound arising from the oxidative degradation of the β,β-carotene skeleton at the 13-position . It is a structural analog of naturally occurring retinoids and has been found to bind with high affinity to purified retinoic acid receptors . This compound is of significant interest due to its potential biological activities and its role in modulating retinoid metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Apo-13-carotenone can be synthesized through the oxidative cleavage of β-carotene. The enzyme β-carotene-9′,10′-dioxygenase cleaves the 9′,10′ bond of β-carotene to yield β-apo-10′-carotenal and β-ionone . Further chemical oxidation of the double bonds leads to the generation of this compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography-tandem mass spectrometry to identify and isolate the compound during the digestion of β-carotene . This method ensures the purity and quality of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Beta-Apo-13-carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding alcohol.
Substitution: Various nucleophiles can be used to substitute the carbonyl group in this compound.
Major Products: The major products formed from these reactions include β-apo-10′-carotenal, β-ionone, and various β-apocarotenols and β-apocarotenoic acids .
Scientific Research Applications
Beta-Apo-13-carotenone has a wide range of scientific research applications:
Mechanism of Action
Beta-Apo-13-carotenone exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) with high affinity . It functions as an antagonist to retinoic acid, thereby modulating the transcription of target genes involved in retinoid signaling pathways . This interaction can influence various biological processes, including cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
- Beta-Apo-10′-carotenal
- Beta-Apo-12′-carotenal
- Beta-Apo-14′-carotenal
- Beta-Ionone
Uniqueness: Beta-Apo-13-carotenone is unique due to its high affinity for retinoic acid receptors and its ability to function as a retinoic acid antagonist . This distinguishes it from other similar compounds, which may not exhibit the same level of receptor binding affinity or antagonistic activity .
Properties
IUPAC Name |
(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-LUXGDSJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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